molecular formula C10H16N5O13P3 B057859 Adenosine-5'-triphosphate CAS No. 126827-79-0

Adenosine-5'-triphosphate

Cat. No. B057859
M. Wt: 507.18 g/mol
InChI Key: ZKHQWZAMYRWXGA-KQYNXXCUSA-N
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Description

Synthesis Analysis

The synthesis of ATP and related nucleotides has been a subject of extensive research. For instance, a protection-free one-pot synthesis method for deoxyribonucleoside 5'-triphosphates has been developed, facilitating a straightforward and cost-effective approach for triphosphate synthesis without the need for nucleoside protection, thereby enhancing the efficiency of DNA polymerization processes (Caton-Williams, Smith, Carrasco, & Huang, 2011). Another method involves the solid-phase chemical synthesis of 5'-triphosphates of DNA, RNA, and their analogues, offering a robust and scalable approach (Zlatev, Lavergne, Debart, Vasseur, Manoharan, & Morvan, 2010).

Scientific Research Applications

  • Neurotransmission and Muscle Contraction : ATP acts as an inhibitory neurotransmitter in the gut and is involved in neurotransmission, muscle contraction, cardiac function, platelet function, vasodilatation, and liver glycogen metabolism. These effects are mediated by both P1 and P2 receptors (Kennedy, 2021); (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).

  • Purinergic Mechanisms in Sensory Transduction : ATP is crucial in peripheral sensory mechanisms, especially in mechanosensory transduction in the urinary system and the colorectum. It is released from mucosa in response to distention, affecting sensory nerve discharge (Wynn, Rong, Xiang, & Burnstock, 2003).

  • Clinical Applications in Anaesthesia, Cardiology, and Oncology : ATP and its breakdown product, adenosine, have been used in various clinical settings, including reducing neuropathic pain in anesthesia, as a pulmonary vasodilator in cardiology, and potentially inhibiting weight loss and tumor growth in oncology (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).

  • Vascular Tone Regulation : ATP plays a dual role in regulating vascular tone, acting as a vasodilator via endothelial cells and as a vasoconstrictor neuronal agent via sympathetic perivascular nerves (Burnstock & Kennedy, 1986).

  • Electrochemical Detection in Biochemistry : ATP can be used as a co-substrate in kinase-catalyzed phosphorylation, detectable via cyclic voltammetry, which is significant in biochemical research (Song, Kerman, & Kraatz, 2008).

  • Fluorescence Imaging in Biological Research : ATP's levels and dynamics in living organisms can be monitored using various fluorescent indicators, contributing to understanding cellular functions (Dong & Zhao, 2016).

  • Adenosine Receptors in Cancer Therapy : Functional expression of P2X7 receptors in human melanomas suggests a novel target for melanoma therapy (White, Butler, & Burnstock, 2005).

  • Central Neuromodulation : Adenosine and its nucleotides, including ATP, play significant roles in central neuromodulation, affecting neurotransmitter release (Phillis & Wu, 1983).

  • Molecular Imprinting for Biomarker Separation : ATP-imprinted polymer on polystyrene nanoparticles has been developed for the selective recognition and separation of ATP from urine, useful in pharmaceutical and clinical analysis applications (Jadda, Madhumanchi, & Suedee, 2019).

  • Role in Blood Cell Function and Transfusion Medicine : Impaired ATP release from red blood cells promotes their adhesion to endothelial cells, which could be a mechanism of hypoxemia after transfusion (Zhu, Zennadi, Xu, Eu, Torok, Telen, & McMahon, 2011).

Safety And Hazards

ATP should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

ATP is often referred to as the “molecular unit of currency” of intracellular energy transfer . When consumed in metabolic processes, ATP converts either to adenosine diphosphate (ADP) or to adenosine monophosphate (AMP) . Future research is focusing on blocking the purinergic signaling to enhance radiotherapy as a combination antitumor therapeutic strategy .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022559
Record name Adenosine triphosphate
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Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Adenosine triphosphate
Source Human Metabolome Database (HMDB)
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Solubility

1000.0 mg/mL; 862 mg/mL (magnesium salt)
Record name ATP
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Mechanism of Action

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis.
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Product Name

Adenosine-5'-triphosphate

CAS RN

56-65-5, 11016-17-4, 51963-61-2
Record name 5′-ATP
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Record name Adenosine 5'-(tetrahydrogen triphosphate)
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Record name ADENOSINE TRIPHOSPHATE
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Record name Adenosine triphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96,900
Citations
FM Ashcroft - Annual review of neuroscience, 1988 - annualreviews.org
… This channel was characterized by a pronounced inhibition of channel openings when the adenosine-5'-triphosphate (ATP) concentration at the intracellular memн brane surface was …
Number of citations: 201 www.annualreviews.org
MJL Bours, ELR Swennen, F Di Virgilio… - Pharmacology & …, 2006 - Elsevier
… The naturally occurring nucleotide adenosine 5′-triphosphate (ATP) and its metabolite adenosine (Ado) probably constitute an intrinsic part of this extensive immunological network …
Number of citations: 243 www.sciencedirect.com
G Vassort - Physiological reviews, 2001 - journals.physiology.org
… The first clear subdivision of P2 receptors proposed P 2X purinoceptors that mediate vasoconstriction with α,β-methylene adenosine 5′-triphosphate (α,β-met-ATP) as a potent agonist, …
Number of citations: 359 journals.physiology.org
RM Bock, NS Ling, SA Morell, SH Lipton - Archives of biochemistry and …, 1956 - Elsevier
Crystalline ATP of 99% purity has been prepared, and the 1% impurity has been shown to be ADP, a compound of similar spectral properties. The molecular weight of the sample has …
Number of citations: 366 www.sciencedirect.com
RA Alberty, RN Goldberg - Biochemistry, 1992 - ACS Publications
… The apparent equilibrium constant (written in terms of the total concentrations of reactants like adenosine 5'-triphosphate,rather than in terms of species) yieldsthe standard …
Number of citations: 201 pubs.acs.org
B De Bruyne, NHJ Pijls, E Barbato, J Bartunek… - Circulation, 2003 - Am Heart Assoc
… The present study compares different dosages and routes of administration of adenosine 5′-triphosphate (ATP), adenosine, contrast medium, and papaverine regarding their potential …
Number of citations: 441 www.ahajournals.org
TW Stone - Neuroscience, 1981 - Elsevier
Physiological roles for adenosine and adenosine 5′-triphosphate in the nervous system - ScienceDirect … Physiological roles for adenosine and adenosine 5′-triphosphate in the …
Number of citations: 589 www.sciencedirect.com
E Gajewski, DK Steckler, RN Goldberg - Journal of Biological Chemistry, 1986 - Elsevier
The enthalpy of hydrolysis of the enzyme-catalyzed (heavy meromyosin) conversion of adenosine 5'-triphosphate (ATP) to adenosine 5'-diphosphate (ADP) and inorganic phosphate …
Number of citations: 79 www.sciencedirect.com
MLJ Ashford, NC Sturgess, NJ Trout, NJ Gardner… - Pflügers Archiv, 1988 - Springer
ATP-sensitive channels were observed in isolated inside-out membrane patches from rat cultured central neurones. Two types of ATP-sensitive K + channels were present in cortical …
Number of citations: 339 link.springer.com
OK Basoglu, A Pelleg, S Essilfie-Quaye, C Brindicci… - Chest, 2005 - Elsevier
Study objectives Extracellular adenosine 5′-triphosphate (ATP) causes neurogenic bronchoconstriction, inflammation, and coughs, and may play a mechanistic role in obstructive …
Number of citations: 105 www.sciencedirect.com

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